

commercial suppliers of 2-Bromo-3,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzaldehyde

Cat. No.: B1524125

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-3,6-difluorobenzaldehyde** for Chemical Researchers

Authored by a Senior Application Scientist Introduction

2-Bromo-3,6-difluorobenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic placement of bromine and fluorine atoms, combined with the reactive aldehyde group, makes it a versatile intermediate for creating complex molecular architectures.^[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the compound's properties, commercial availability, synthesis, reactivity, and safe handling. The unique arrangement of its substituents allows for selective, sequential reactions, making it particularly valuable in the fields of medicinal chemistry and materials science.^[2]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of **2-Bromo-3,6-difluorobenzaldehyde** (CAS No. 934987-26-5) are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₃ BrF ₂ O	[3]
Molecular Weight	221.00 g/mol	[3]
CAS Number	934987-26-5	[3]
Appearance	Solid (Typical)	[4]
Purity	≥95% - ≥96% (Typical Commercial)	[5][6]
SMILES	O=CC1=C(F)C=CC(F)=C1Br	[5]
InChIKey	PQXMBFZKKQNHBA-UHFFFAOYSA-N	[3]
Topological Polar Surface Area (TPSA)	17.07 Å ²	[5]
logP	2.5398	[5]

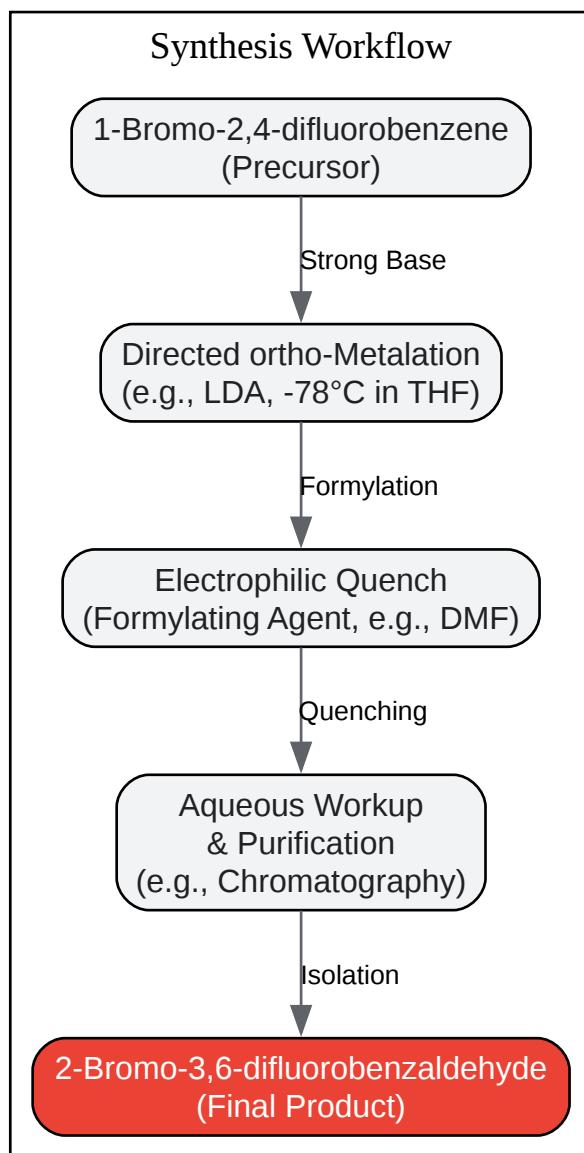
Note: Physical properties such as melting and boiling points are not consistently reported across suppliers and should be determined empirically for each batch.

Commercial Sourcing and Availability

Reliable access to high-quality starting materials is crucial for any research and development project.[1] **2-Bromo-3,6-difluorobenzaldehyde** is available from several reputable chemical suppliers, typically at research to semi-bulk scales. When selecting a vendor, researchers should prioritize suppliers who provide comprehensive Certificates of Analysis (CoA) detailing purity (often by HPLC or GC) and spectroscopic data for lot-to-lot consistency.

Table of Representative Commercial Suppliers:

Supplier	Product Number (Example)	Purity Specification
Biosynth	FB67309	Not specified
Thermo Scientific (Alfa Aesar)	F043159	96%
BLD Pharm	BD236087	Not specified
Oakwood Chemical	043159	Not specified
ChemScene	CS-W000844	≥95%
Ningbo Inno Pharmchem	Not specified	High Purity


This list is not exhaustive but represents a cross-section of available sources. Researchers should always verify current stock and request a CoA before purchase.

Synthesis and Mechanistic Considerations

Understanding the synthesis of a reagent provides insight into potential impurities. While multiple synthetic routes exist for substituted benzaldehydes, a common and logical approach for this molecule involves directed ortho-metallation.

The synthesis likely proceeds via lithiation of a 1-bromo-2,5-difluorobenzene precursor, followed by formylation. The fluorine atom at position 2 and the bromine at position 1 direct the deprotonation to the C6 position due to the inductive effects of the halogens and the directing ability of fluorine. This regioselectivity is crucial for the final product's structure.

Below is a conceptual workflow for its synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis pathway for **2-Bromo-3,6-difluorobenzaldehyde**.

This method, analogous to the synthesis of similar compounds like 3-bromo-2,6-difluorobenzaldehyde, involves the deprotonation of a di-substituted benzene ring using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF).^[7]

Key Synthetic Applications & Reactivity

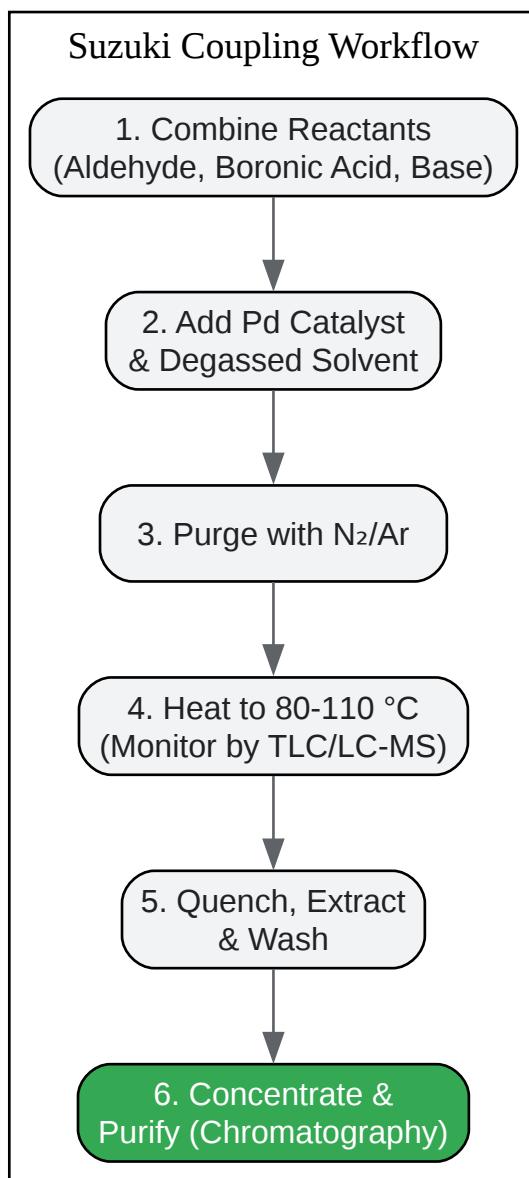
The utility of **2-Bromo-3,6-difluorobenzaldehyde** lies in the orthogonal reactivity of its functional groups. The aldehyde can undergo standard transformations (e.g., reductive amination, Wittig reactions, oxidation), while the C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions. The fluorine atoms modulate the electronic properties of the ring and can influence reaction outcomes.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

A primary application for this building block is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.^{[8][9][10]} The C-Br bond can be selectively coupled with a variety of boronic acids or esters, leaving the aldehyde group intact for subsequent transformations. This enables the construction of complex biaryl structures, which are common motifs in pharmaceuticals.

Field-Proven Protocol: General Suzuki-Miyaura Coupling

This protocol is a robust starting point and should be optimized for specific substrates.


Materials:

- **2-Bromo-3,6-difluorobenzaldehyde** (1.0 equiv.)
- Arylboronic acid (1.2 - 1.5 equiv.)^{[11][12]}
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)^[12]
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)^[9]
- Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)^[12]
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To an oven-dried flask, add **2-Bromo-3,6-difluorobenzaldehyde**, the arylboronic acid, base, and palladium catalyst.^{[9][12]}

- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3x).
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring progress by TLC or LC-MS.[9][11]
- Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[8]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8][11]

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Analytical Quality Control

Ensuring the purity and identity of **2-Bromo-3,6-difluorobenzaldehyde** is paramount. A multi-technique approach is recommended.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for purity assessment. A C18 column with a mobile phase of acetonitrile and water is a

good starting point.[13] Due to the benzaldehyde structure, a UV detector set around 260 nm should provide a strong signal.[13]

Gas Chromatography (GC): For assessing volatile impurities and regioisomers, GC is highly effective. Specialized methods like low thermal mass GC (LTM-GC) can provide rapid and high-resolution separation of isomers of bromofluorobenzaldehydes.[14] This is particularly important as regioisomers can be challenging to separate from the desired product and may impact subsequent reactions.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are indispensable for structural confirmation. The ^1H NMR spectrum will show characteristic signals for the aldehyde proton (~10.3 ppm) and the aromatic protons, with coupling patterns dictated by the fluorine and bromine substituents.[7] ^{19}F NMR provides direct confirmation of the fluorine atoms' chemical environment.

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. **2-Bromo-3,6-difluorobenzaldehyde** is an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood.

- Hazard Statements:
 - H315: Causes skin irritation.[3][16]
 - H319: Causes serious eye irritation.[3][16]
 - H335: May cause respiratory irritation.[3][16]
- Precautionary Measures:
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17][18]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[17]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17][19]

- Storage: Store in a well-ventilated place. Keep the container tightly closed.[[17](#)]
Recommended storage conditions are often under an inert atmosphere at 2-8°C or colder.
[[20](#)]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the compound.[[17](#)]

Conclusion

2-Bromo-3,6-difluorobenzaldehyde is a high-value, versatile building block for advanced organic synthesis. Its distinct functional groups offer a platform for sequential, selective modifications, enabling the efficient construction of complex target molecules. A thorough understanding of its properties, sourcing, reactivity, and handling is essential for its successful application in research and development. By employing robust analytical QC and adhering to stringent safety protocols, researchers can confidently leverage this powerful reagent to advance their scientific goals.

References

- **2-Bromo-3,6-difluorobenzaldehyde** | C7H3BrF2O | CID 50998399. PubChem. [[Link](#)]
- **2-Bromo-3,6-difluorobenzaldehyde**. Oakwood Chemical. [[Link](#)]
- Expert Supplier of **2-Bromo-3,6-difluorobenzaldehyde**: High Purity Organic Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [[Link](#)]
- 2-Bromo-3,6-difluorobenzonitrile. LookChem. [[Link](#)]
- Suzuki Coupling. Organic Chemistry Portal. [[Link](#)]
- Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Royal Society of Chemistry. [[Link](#)]
- **2-Bromo-3,6-difluorobenzaldehyde** | CAS#:934987-26-5. Chemsoc. [[Link](#)]
- **2-Bromo-3,6-difluorobenzaldehyde**, 96%, Thermo Scientific. Fisher Scientific. [[Link](#)]
- Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. Buy 2,4-Dibromo-3,6-difluorobenzaldehyde [smolecule.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-Bromo-3,6-difluorobenzaldehyde, 96%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chemical-label.com [chemical-label.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. aksci.com [aksci.com]
- 20. 934987-26-5|2-Bromo-3,6-difluorobenzaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [commercial suppliers of 2-Bromo-3,6-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524125#commercial-suppliers-of-2-bromo-3-6-difluorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com